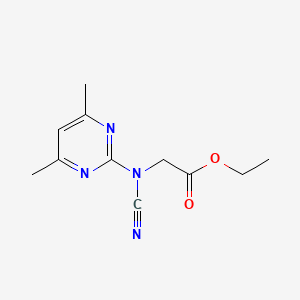
N-(3-chloro-4-methylphenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide
Overview
Description
N-(3-chloro-4-methylphenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide, also known as TAK-063, is a novel piperazine derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit potent and selective antagonism of the glycine transporter 1 (GlyT1), which is a key regulator of glycine neurotransmission in the central nervous system.
Mechanism of Action
N-(3-chloro-4-methylphenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide exerts its pharmacological effects by selectively inhibiting GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the availability of glycine in the synaptic cleft, which enhances glycine neurotransmission and improves cognitive function. This compound has also been shown to increase the release of dopamine and acetylcholine in the prefrontal cortex, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in various animal models of neurological and psychiatric disorders. It has also been shown to exhibit anxiolytic and antidepressant-like effects in animal models of anxiety and depression. This compound has been shown to increase the release of dopamine and acetylcholine in the prefrontal cortex, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-methylphenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a potent and selective antagonist of GlyT1, which makes it a valuable tool for studying the role of glycine neurotransmission in various physiological and pathological processes. This compound is also highly soluble in water, which makes it easy to administer in in vivo experiments. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which may require frequent dosing in in vivo experiments. This compound is also metabolized by the liver, which may limit its bioavailability in some experimental settings.
Future Directions
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide. One potential application of this compound is in the treatment of schizophrenia and other psychotic disorders. This compound has been shown to improve cognitive function and memory in animal models of schizophrenia, and it may have therapeutic potential in human patients. Another potential application of this compound is in the treatment of Alzheimer's disease. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and it may have therapeutic potential in human patients. Additionally, this compound may have potential applications in the treatment of anxiety and depression, as it has been shown to exhibit anxiolytic and antidepressant-like effects in animal models.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit potent and selective antagonism of GlyT1, which is a key regulator of glycine neurotransmission in the central nervous system. Glycine is an important neurotransmitter that is involved in the regulation of various physiological processes such as memory, cognition, and motor function. Dysregulation of glycine neurotransmission has been implicated in various neurological and psychiatric disorders such as schizophrenia, depression, anxiety, and Alzheimer's disease.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(2-hydroxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3OS/c1-13-6-7-14(12-15(13)19)20-18(24)22-10-8-21(9-11-22)16-4-2-3-5-17(16)23/h2-7,12,23H,8-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEAVUKWUVMPJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methoxybenzyl)-3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B4741528.png)
![{[amino(imino)methyl]thio}methyl benzoate hydrochloride](/img/structure/B4741558.png)
![N-(3,4-dimethylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4741560.png)

![N-1H-indazol-6-yl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4741579.png)
![2-acetyl-1',6-dimethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4741586.png)




![2-{[4-(2-fluorobenzyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4741612.png)

![N-1,3-benzothiazol-2-yl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4741623.png)
![1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4741639.png)